4-phenyl-1H-pyrazol-3-ol

Lipophilicity Drug design Fragment-based screening

4-Phenyl-1H-pyrazol-3-ol (CAS 145092-18-8) is a 4-aryl-substituted pyrazol-3-ol belonging to the pyrazolone tautomer family. The compound exists predominantly as 4-phenyl-1,2-dihydro-3H-pyrazol-3-one in equilibrium with the 1H-pyrazol-3-ol form, a tautomeric behavior that distinguishes it from fixed pyrazole analogs.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 145092-18-8
Cat. No. B3187261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-1H-pyrazol-3-ol
CAS145092-18-8
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CNNC2=O
InChIInChI=1S/C9H8N2O/c12-9-8(6-10-11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12)
InChIKeyUMXPWADOHPVTDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-1H-pyrazol-3-ol (CAS 145092-18-8): Structural and Physicochemical Baseline for Procurement Decisions


4-Phenyl-1H-pyrazol-3-ol (CAS 145092-18-8) is a 4-aryl-substituted pyrazol-3-ol belonging to the pyrazolone tautomer family. The compound exists predominantly as 4-phenyl-1,2-dihydro-3H-pyrazol-3-one in equilibrium with the 1H-pyrazol-3-ol form, a tautomeric behavior that distinguishes it from fixed pyrazole analogs [1]. PubChem computed data give a molecular weight of 160.17 g/mol, XLogP3 of 1.4, two hydrogen bond donors, two hydrogen bond acceptors, one rotatable bond, and a topological polar surface area of 41.1 Ų [2]. These properties position it as a compact, moderately lipophilic scaffold with dual hydrogen-bonding capacity, relevant for fragment-based drug design and as a synthetic building block.

Why Generic Substitution of 4-Phenyl-1H-pyrazol-3-ol (CAS 145092-18-8) with Other Pyrazol-3-ols or Pyrazoles Is Not Trivial


In-class pyrazole derivatives exhibiting the 3-hydroxy/3-oxo moiety cannot be treated as interchangeable because small structural changes profoundly alter tautomeric equilibrium position, hydrogen-bond donor/acceptor topology, and lipophilicity, which in turn govern binding interactions and physicochemical behavior. The 4-phenyl substituent on 4-phenyl-1H-pyrazol-3-ol shifts the tautomeric ratio and increases logP by approximately 1 log unit relative to the 4-methyl analog, with computed XLogP3 values of 1.4 vs. 0.49 [1][2]. Furthermore, the absence of the 3-hydroxy/oxo group, as in 4-phenyl-1H-pyrazole, eliminates key hydrogen-bond donor capacity entirely, reducing HBD count from 2 to 1 [3]. These quantifiable differences render direct substitution unreliable, necessitating compound-specific selection based on the evidence below.

Product-Specific Quantitative Evidence Guide for 4-Phenyl-1H-pyrazol-3-ol (CAS 145092-18-8) vs. Closest Analogs


Lipophilicity Advantage: 4-Phenyl-1H-pyrazol-3-ol vs. 4-Methyl-1H-pyrazol-3-ol

The 4-phenyl substituent provides a substantial lipophilicity increase over the 4-methyl analog, as quantified by computed XLogP3. This difference directly impacts membrane permeability and protein binding in fragment-based campaigns [1][2].

Lipophilicity Drug design Fragment-based screening

Hydrogen-Bond Donor Capacity Distinction: 4-Phenyl-1H-pyrazol-3-ol vs. 4-Phenyl-1H-pyrazole

The presence of the 3-hydroxy/oxo group confers two hydrogen-bond donors, whereas the des-hydroxy analog 4-phenyl-1H-pyrazole possesses only one. This distinction is critical for target engagement at kinase hinge regions [1][2].

Hydrogen bonding Molecular recognition Kinase inhibitors

Tautomeric State and Dimerization Propensity Differentiate 4-Phenyl-1H-pyrazol-3-ol from N-Phenyl Regioisomer

The tautomeric equilibrium of pyrazol-3-ols is highly sensitive to substitution pattern. For the 1-phenyl analog, X-ray crystallography confirms dimeric 1H-pyrazol-3-ol pairs in the solid state, whereas N-unsubstituted 4-phenyl-1H-pyrazol-3-ol is expected to exhibit distinct H-bonded networks due to the free NH [1]. Although direct crystallographic data for the 4-phenyl derivative are not reported in this source, the documented tautomeric behavior of the 1-phenyl regioisomer provides a class-level inference that N-substitution position governs solid-state packing.

Tautomerism Crystallization Solid-state properties

Binding Affinity Differentiation: 4-Phenyl-1H-pyrazole (Des-Hydroxy Analog) PKBβ IC50 vs. Expected Gain with 3-OH

BindingDB data for 4-phenyl-1H-pyrazole show a weak PKBβ IC50 of 135 µM (1.35E+5 nM) [1]. The introduction of a 3-hydroxy/oxo group, as in 4-phenyl-1H-pyrazol-3-ol, is expected to enhance affinity through additional hydrogen-bonding interactions with the kinase hinge region, although direct IC50 data for the 3-ol derivative are not available in BindingDB. This represents a class-level inference based on established SAR for hinge-binding heterocycles.

Kinase inhibition Structure-activity relationship PKB/Akt

Topological Polar Surface Area and Rotatable Bond Count Distinguish 4-Phenyl-1H-pyrazol-3-ol from Bulkier Diaryl Analogs

With a TPSA of 41.1 Ų and only one rotatable bond, 4-phenyl-1H-pyrazol-3-ol adheres to fragment-like physicochemical space, unlike larger 4-(hetero)aryl or 3,4-diaryl pyrazoles that often exceed TPSA >60 Ų and rotatable bond counts >3 [1]. This positions the compound as a minimal pharmacophore for CNS-targeted fragment libraries.

Drug-likeness CNS penetration Fragment metrics

Best Research and Industrial Application Scenarios for 4-Phenyl-1H-pyrazol-3-ol (CAS 145092-18-8)


Fragment-Based Kinase Inhibitor Design Requiring Hinge-Binding H-Bond Donors

The two hydrogen-bond donors (HBD = 2) and XLogP3 of 1.4 make 4-phenyl-1H-pyrazol-3-ol a productive fragment for ATP-competitive kinase programs, where the 3-OH group can engage the hinge region via bidentate hydrogen bonds, as inferred from established pyrazole-kinase SAR [1][2]. The des-hydroxy analog 4-phenyl-1H-pyrazole (HBD = 1, PKBβ IC50 = 135 µM) confirms the functional necessity of the hydroxyl group [3].

CNS-Penetrant Lead Generation Leveraging Low TPSA and Minimal Rotatable Bonds

With TPSA = 41.1 Ų and only one rotatable bond, this compound satisfies CNS multiparameter optimization criteria (typically TPSA <60 Ų, rotatable bonds ≤3). It is suitable for inclusion in CNS-focused fragment libraries targeting neurodegenerative or psychiatric targets, where the phenyl ring can be further functionalized [1].

Synthetic Building Block for Tautomer-Dependent Pd-Catalyzed Cross-Coupling

The tautomeric 1H-pyrazol-3-ol/1,2-dihydro-3H-pyrazol-3-one equilibrium allows regioselective functionalization via O-arylation or N-arylation, depending on reaction conditions. Palladium-catalyzed cross-coupling of halogenated 1-phenylpyrazol-3-ols demonstrates the utility of this scaffold for constructing diverse pyrazole libraries [4]. The 4-phenyl substitution provides additional steric and electronic tuning compared to 4-alkyl analogs.

Selective Differentiation from 4-Methyl-1H-pyrazol-3-ol in Hydrophobic Binding Pockets

The XLogP3 difference of approximately 0.9 log units between 4-phenyl-1H-pyrazol-3-ol (XLogP3 = 1.4) and 4-methyl-1H-pyrazol-3-ol (XLogP3 = 0.49) directly impacts target engagement in lipophilic binding sites. Projects requiring enhanced membrane partitioning or hydrophobic pocket occupancy should prioritize the 4-phenyl derivative [1][2].

Quote Request

Request a Quote for 4-phenyl-1H-pyrazol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.